Cyclopentylmethanamine Cyclopentylmethanamine
Brand Name: Vulcanchem
CAS No.: 6053-81-2
VCID: VC2410079
InChI: InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2
SMILES: C1CCC(C1)CN
Molecular Formula: C6H13N
Molecular Weight: 99.17 g/mol

Cyclopentylmethanamine

CAS No.: 6053-81-2

Cat. No.: VC2410079

Molecular Formula: C6H13N

Molecular Weight: 99.17 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentylmethanamine - 6053-81-2

Specification

CAS No. 6053-81-2
Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
IUPAC Name cyclopentylmethanamine
Standard InChI InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2
Standard InChI Key UBLYEVLMRSPMOG-UHFFFAOYSA-N
SMILES C1CCC(C1)CN
Canonical SMILES C1CCC(C1)CN

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Cyclopentylmethanamine features a five-membered cyclopentyl ring with a methylamine group attached. Its structure can be represented through various chemical notations:

  • SMILES: NCC1CCCC1 or C1CCC(C1)CN

  • InChI: InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2

  • InChIKey: UBLYEVLMRSPMOG-UHFFFAOYSA-N

The cyclopentyl ring provides conformational constraints and hydrophobicity, while the primary amine group contributes to the compound's reactivity and hydrogen-bonding capabilities. This structural arrangement influences its chemical behavior and applications in various synthetic pathways.

Table 1: Structural Information for Cyclopentylmethanamine

ParameterValueReference
Molecular FormulaC6H13N
SMILESNCC1CCCC1
InChIInChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2
InChIKeyUBLYEVLMRSPMOG-UHFFFAOYSA-N
Systematic Name1-cyclopentylmethanamine

Physical Properties

Cyclopentylmethanamine possesses physical properties consistent with its molecular structure and functional groups. These properties significantly influence its behavior in chemical processes and practical applications.

Table 2: Physical Properties of Cyclopentylmethanamine

PropertyValueReference
Molecular Weight99.177 g/mol
Density0.9±0.1 g/cm³ (at 25°C)
Boiling Point118.8±8.0°C (at 760 mmHg)
Flash Point19.5±13.3°C
Physical StateOil (at room temperature)
SolubilitySlightly soluble in chloroform and methanol

The relatively low boiling point and moderate density are characteristic of compounds with similar molecular weights and functional groups. The compound exists as an oil at room temperature, which influences its handling and storage requirements in laboratory and industrial settings. Its moderate solubility in organic solvents facilitates its use in various chemical reactions and synthetic processes.

Chemical Properties

As a primary amine, cyclopentylmethanamine exhibits chemical properties typical of this functional group. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. The compound has an estimated pKa value of approximately 10.94±0.20, indicating moderate basicity comparable to other aliphatic primary amines .

Cyclopentylmethanamine participates in various reactions characteristic of primary amines, including:

  • Nucleophilic substitution reactions, acting as a nucleophile to displace leaving groups

  • Acylation to form amides through reaction with acyl halides, anhydrides, or esters

  • Formation of imines (Schiff bases) with carbonyl compounds

  • Salt formation with acids to produce ammonium salts

  • Alkylation reactions to form secondary and tertiary amines

The reactivity of the amine group, combined with the structural features of the cyclopentyl ring, makes cyclopentylmethanamine a versatile reagent in organic synthesis. Its basicity allows it to function both as a nucleophile in various reactions and as a base in proton transfer processes.

Table 3: Chemical Properties of Cyclopentylmethanamine

PropertyValueReference
pKa10.94±0.20 (Predicted)
BasicityModerate (typical for primary aliphatic amines)
NucleophilicityModerate to high
ReactivityTypical of primary amines

Synthesis and Production Methods

Reduction of Nitriles

One common synthetic route to cyclopentylmethanamine involves the reduction of cyclopentylacetonitrile using appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst. This approach typically yields the primary amine in good to excellent yields.

The reaction can be represented as:
Cyclopentylacetonitrile + Reducing agent → Cyclopentylmethanamine

This method is particularly valuable when starting from readily available nitrile precursors and when high yields of the primary amine are desired.

Reductive Amination

Another approach involves the reductive amination of cyclopentanecarbaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3).

The reaction proceeds as follows:
Cyclopentanecarbaldehyde + NH3 + Reducing agent → Cyclopentylmethanamine + H2O

This method is advantageous when the corresponding aldehyde is more accessible than other precursors, and mild reaction conditions are required.

From Cyclopentylmethanol

Cyclopentylmethanamine can also be synthesized from cyclopentylmethanol through a multi-step process:

  • Activation of the alcohol (e.g., conversion to a tosylate or mesylate)

  • Displacement with an azide (e.g., sodium azide)

  • Reduction of the azide to the primary amine using reducing agents such as LiAlH4 or H2/Pd

This reaction sequence allows for the conversion of the hydroxyl group to an amine functionality while maintaining the carbon skeleton intact. Although this method involves multiple steps, it can be advantageous when high stereochemical control is required.

Other Methods

Additional synthetic approaches to cyclopentylmethanamine include:

  • Gabriel synthesis using potassium phthalimide followed by hydrazinolysis

  • Curtius rearrangement of cyclopentylacetic acid via the acyl azide

  • Hofmann rearrangement of cyclopentylacetamide

The selection of a particular synthetic route depends on factors such as available starting materials, desired scale, required purity, and economic considerations. Each method offers specific advantages and limitations that must be evaluated in the context of the intended application.

Analytical Characteristics

Mass Spectrometry

Mass spectrometric analysis of cyclopentylmethanamine reveals characteristic fragmentation patterns and adduct formation that can be utilized for its identification and quantification in analytical applications.

Table 4: Mass Spectrometry Data for Cyclopentylmethanamine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+100.11208120.9
[M+Na]+122.09402130.0
[M+NH4]+117.13862130.5
[M+K]+138.06796125.8
[M-H]-98.097524123.2
[M+Na-2H]-120.07947125.9
[M]+99.104251122.5
[M]-99.105349122.5

Source: PubChemLite

The collision cross-section (CCS) values provide valuable information about the three-dimensional structure and conformational properties of the molecule in the gas phase. These values can be employed in ion mobility spectrometry for the identification and characterization of the compound, particularly in complex matrices or when structural isomers need to be distinguished.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of cyclopentylmethanamine would reveal characteristic signals that can be used for structure elucidation and purity assessment:

  • ¹H NMR would show signals for:

    • The CH2NH2 group (typically around 2.5-2.7 ppm)

    • The cyclopentyl protons (multiple signals in the 1.0-2.0 ppm range)

    • The NH2 protons (broad signal, typically around 1.0-1.5 ppm)

  • ¹³C NMR would show signals for:

    • The CH2NH2 carbon (typically around 45-50 ppm)

    • The cyclopentyl carbons (multiple signals in the 25-40 ppm range)

These spectroscopic signatures provide definitive identification of cyclopentylmethanamine and allow for assessment of its purity in synthetic and commercial samples.

Chromatographic Behavior

Cyclopentylmethanamine can be analyzed using various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its retention behavior is influenced by its moderate polarity due to the amine functional group.

For GC analysis, derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties by reducing peak tailing caused by the basic amine group. For HPLC, reversed-phase conditions with appropriate pH control are typically suitable for analysis. The addition of ion-pairing reagents or the use of a base-deactivated column may improve peak shape and resolution.

These chromatographic methods can be used for both qualitative identification and quantitative determination of cyclopentylmethanamine in various matrices, such as reaction mixtures, environmental samples, or pharmaceutical preparations. The development of validated analytical methods is essential for quality control and regulatory compliance in industrial applications of this compound.

Applications of Cyclopentylmethanamine

Research Applications

Cyclopentylmethanamine serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural features make it useful in the synthesis of biologically active compounds.

The compound has been investigated for its potential applications in various research domains:

  • As a structural component in compounds designed for specific biological targets

  • In studies exploring structure-activity relationships of cycloalkylamine derivatives

  • As a model compound for investigating amine reactivity and selectivity in chemical transformations

  • As a precursor for the preparation of specialized reagents used in asymmetric synthesis

The primary amine functionality combined with the cyclopentyl ring makes cyclopentylmethanamine an interesting structural motif for the development of compounds with specific conformational properties that may influence their biological activity.

Synthetic Applications

Cyclopentylmethanamine is utilized in various synthetic processes:

  • As a precursor in the synthesis of more complex amines and amides

  • In the preparation of amides through acylation reactions with carboxylic acids or their derivatives

  • As a building block for heterocyclic compounds through cyclization reactions

  • In the synthesis of substituted pyrrolopyrimidineamines and other pharmacologically relevant molecules

The primary amine functionality allows for selective reactions to create diverse structural motifs, while the cyclopentyl group can contribute to specific steric and conformational properties in the resulting compounds.

One documented application is the use of cyclopentylmethanamine as a useful reagent in the synthesis of various amine compounds, particularly substituted pyrrolopyrimidineamines . These compounds have potential biological activities and are of interest in medicinal chemistry research.

Hazard CategoryClassificationReference
Hazard CodesXn
Risk Statements22-37/38-41-52
Safety Statements26-39
GHS SymbolsGHS07, GHS02
Signal WordWarning
Hazard StatementsH315-H319-H226
Precautionary StatementsP501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235

The compound is flammable (flash point: 19.5±13.3°C) and requires appropriate safety measures during handling and storage . Specific precautions include:

  • Use in well-ventilated areas to avoid inhalation of vapors

  • Avoidance of ignition sources due to flammability

  • Wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats

  • Proper storage in sealed containers away from incompatible materials, heat, and sources of ignition

  • Implementation of appropriate fire and spill response protocols

Due to its irritant properties, direct contact with skin, eyes, and mucous membranes should be avoided. In case of exposure, appropriate decontamination procedures should be followed according to established safety guidelines to minimize potential adverse effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator